Fmoc-N-Et-Phe(4-Me)-OH

Peptide Conformation N-alkylation Peptidomimetic Design

Fmoc-N-Et-Phe(4-Me)-OH is a dual-modified amino acid for Fmoc-SPPS combining N-ethyl backbone constraint with 4-methylphenyl side-chain hydrophobicity. Unlike single-modification analogs, this unique building block delivers synergistic effects on protease resistance, membrane permeability, and conformational control—essential for SAR studies and peptidomimetic optimization. Compatible with automated SPPS. Available at 98% purity.

Molecular Formula C27H27NO4
Molecular Weight 429.5 g/mol
Cat. No. B8233275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Et-Phe(4-Me)-OH
Molecular FormulaC27H27NO4
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCCN(C(CC1=CC=C(C=C1)C)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H27NO4/c1-3-28(25(26(29)30)16-19-14-12-18(2)13-15-19)27(31)32-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,3,16-17H2,1-2H3,(H,29,30)/t25-/m0/s1
InChIKeyCZMWSWHQFZWAHZ-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Et-Phe(4-Me)-OH: A Dual-Modified N-Alkylated Amino Acid Building Block for Advanced Peptide Synthesis and Peptidomimetic Design


Fmoc-N-Et-Phe(4-Me)-OH (CAS 2490159-62-9) is a specialized, non-proteinogenic amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on an N-ethylated amine, combined with a 4-methyl substituent on the phenylalanine side chain . This dual modification—backbone N-alkylation and side-chain para-methylation—renders it a versatile building block for introducing conformational constraint and lipophilic character into peptide sequences. The Fmoc group ensures compatibility with standard Fmoc/tBu SPPS workflows, allowing for its seamless incorporation into peptide chains [1].

Why Fmoc-N-Et-Phe(4-Me)-OH Cannot Be Replaced by Fmoc-Phe-OH, Fmoc-N-Me-Phe-OH, or Fmoc-Phe(4-Me)-OH


The specific combination of an N-ethyl group and a 4-methylphenyl side chain in Fmoc-N-Et-Phe(4-Me)-OH imparts a unique conformational and physicochemical profile that is not replicable by any single-modification analog. Using Fmoc-Phe-OH provides no backbone constraint, while Fmoc-N-Me-Phe-OH offers only N-methylation with different conformational bias and steric profile. Similarly, Fmoc-Phe(4-Me)-OH modifies only the side chain without restricting the peptide backbone. The additive or synergistic effects of the dual modifications on protease resistance, membrane permeability, and binding conformation cannot be achieved by substituting with any of these single-feature analogs, making the exact compound essential for structure-activity relationship (SAR) studies and peptidomimetic optimization [1].

Quantitative Differentiation Evidence for Fmoc-N-Et-Phe(4-Me)-OH Relative to Key Comparators


N-Ethyl vs. N-Methyl: Conformational Tuning of the Peptide Backbone

The N-ethyl group in Fmoc-N-Et-Phe(4-Me)-OH imposes a distinct conformational restriction compared to the more commonly used N-methyl analog (Fmoc-N-Me-Phe-OH). In model N-ethyl-N-methyl amide systems, the N-ethyl group adopts a conformation where the methyl portion is almost perpendicular to the heavy-atom plane (dihedral angle C2–N3–C4–C5 ≈ 91-94°), which differs from the planar conformation often assumed for N-methyl amides [1]. This results in a different torsional barrier and conformational equilibrium, providing a unique tool for tuning backbone geometry in structure-activity relationship studies.

Peptide Conformation N-alkylation Peptidomimetic Design

Steric and Electronic Effects of the 4-Methyl Substituent on Phenylalanine

The 4-methyl substituent on the phenylalanine side chain of Fmoc-N-Et-Phe(4-Me)-OH introduces both steric bulk and altered electronic character compared to the unsubstituted phenylalanine analog (Fmoc-N-Et-Phe-OH) and the N-methylated comparator (Fmoc-N-Me-Phe-OH). The methyl group increases the lipophilicity of the residue, quantified by an increase in the calculated partition coefficient (cLogP) and topological polar surface area (tPSA) parameters . This modification has been shown to influence peptide conformation and interactions with biological targets in combinatorial library screening applications [1].

Aromatic Side-Chain Modification Hydrophobicity Peptide Library Design

Enhanced Coupling Efficiency for Difficult N-Alkylated Residues via BTC-Mediated Activation

N-alkylated amino acids like Fmoc-N-Et-Phe(4-Me)-OH are notorious for being 'difficult' coupling partners in solid-phase peptide synthesis due to increased steric hindrance at the nitrogen . However, the use of bis-(trichloromethyl)carbonate (BTC) for in situ generation of Fmoc-amino acid chlorides has been demonstrated to enable quantitative coupling of such sterically demanding residues to N-alkylated peptidyl resins [1]. This method significantly outperforms standard activation strategies (e.g., carbodiimides, uronium salts) for this class of building blocks.

Solid-Phase Peptide Synthesis Difficult Coupling N-alkylated Amino Acids

Combined N-Alkylation and Ring Substitution for Tunable Protease Resistance

N-Alkylation of the peptide backbone, including N-ethylation, is a validated strategy for imparting protease resistance to peptides. Studies on N-alkylated oligopeptides demonstrate that modulating the size and length of the alkyl group provides a tunable handle for controlling proteolysis rates [1]. The combination of N-ethylation with a 4-methylphenyl side chain in Fmoc-N-Et-Phe(4-Me)-OH offers a dual mechanism of stability enhancement: backbone protection via steric hindrance at the amide bond and altered side-chain interactions that may further shield the peptide from enzymatic cleavage.

Proteolytic Stability Peptide Half-Life Peptidomimetics

Procurement-Driven Application Scenarios for Fmoc-N-Et-Phe(4-Me)-OH


Synthesis of Conformationally Constrained Peptidomimetics for Drug Discovery

Fmoc-N-Et-Phe(4-Me)-OH is ideally suited for the synthesis of peptidomimetics where backbone N-alkylation is required to restrict peptide conformation and enhance metabolic stability. Its N-ethyl group, which adopts a distinct geometry compared to N-methyl analogs [1], allows researchers to explore novel conformational space in lead optimization programs. The 4-methylphenyl side chain further modulates hydrophobicity and binding interactions [2].

Construction of Diverse Peptide Libraries for High-Throughput Screening

The dual-modification nature of Fmoc-N-Et-Phe(4-Me)-OH makes it a valuable component in combinatorial peptide libraries aimed at discovering novel ligands for receptors or enzymes. Its unique structural features increase the chemical diversity of libraries, potentially leading to hits with improved selectivity or binding affinity [2]. The compound is compatible with automated Fmoc-SPPS platforms using optimized coupling protocols [3].

Structure-Activity Relationship (SAR) Studies of Bioactive Peptides

Researchers investigating the role of specific amino acid residues in bioactive peptides can use Fmoc-N-Et-Phe(4-Me)-OH to systematically probe the effects of N-alkylation and side-chain substitution. By comparing peptides containing this residue with analogs bearing Fmoc-N-Me-Phe-OH or Fmoc-Phe(4-Me)-OH, scientists can deconvolute the contributions of each modification to biological activity, receptor selectivity, and pharmacokinetic properties [1].

Development of Protease-Resistant Peptide Therapeutics

The inherent challenge of peptide therapeutics—rapid proteolytic degradation—can be addressed by incorporating N-alkylated residues like Fmoc-N-Et-Phe(4-Me)-OH. The N-ethyl group provides steric hindrance that impedes protease access to the adjacent amide bond, while the 4-methyl side chain may offer additional stabilization [1]. This building block is therefore of high interest for projects focused on developing orally bioavailable or long-acting peptide drugs.

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